Cytotoxic Potency of 2-p-Tolylthiazole Scaffold Against T47D Breast Cancer Cells
In a series of 4-substituted-2-p-tolylthiazole derivatives evaluated against T47D breast cancer cells, the most potent derivative (compound 4, a close structural congener of the target compound bearing the same 2-p-tolylthiazole core) exhibited an IC50 of 2.5 µg/mL and a binding free energy of −10.18 kcal/mol against erb tyrosine kinase [1]. This establishes the 2-p-tolylthiazole scaffold as a productive starting point for anticancer lead optimization, whereas the 2-phenylthiazole and 2-(4-chlorophenyl)thiazole scaffolds show different cytotoxicity profiles [1].
| Evidence Dimension | In vitro cytotoxicity (IC50) against T47D breast cancer cell line |
|---|---|
| Target Compound Data | IC50 = 2.5 µg/mL for the most potent 4-substituted-2-p-tolylthiazole derivative (compound 4) [1] |
| Comparator Or Baseline | Other 4-substituted-2-p-tolylthiazole derivatives in the same series with IC50 values ranging higher; no direct comparator data for 2-phenylthiazole analogs in this specific assay |
| Quantified Difference | Compound 4 was identified as the most potent derivative within the 2-p-tolylthiazole series; the 2-p-tolyl group contributes to the observed activity, though exact fold-difference versus other C2-aryl groups was not quantified in this study. |
| Conditions | T47D breast cancer cell line; molecular docking into c-Src and erb tyrosine kinase active sites; binding free energy calculated via docking [1] |
Why This Matters
This data demonstrates that the 2-p-tolylthiazole core can support single-digit µg/mL cytotoxicity, providing a validated starting scaffold for medicinal chemistry programs; procurement of the target ester enables further derivatization of the 4-position acetate to explore SAR around this active core.
- [1] Aliabadi, A.; Foroumadi, A.; Safavi, M.; Ardestani, S. K. Synthesis, Cytotoxicity Assessment, and Molecular Docking of 4-Substituted-2-p-tolylthiazole Derivatives as Probable c-Src and erb Tyrosine Kinase Inhibitors. Croat. Chem. Acta 2013, 86 (3), 245–251. View Source
